molecular formula C17H8Cl2FN3OS B4764468 (5E)-2-(2,4-dichlorophenyl)-5-(4-fluorobenzylidene)[1,3]thiazolo[3,2-b][1,2,4]triazol-6(5H)-one

(5E)-2-(2,4-dichlorophenyl)-5-(4-fluorobenzylidene)[1,3]thiazolo[3,2-b][1,2,4]triazol-6(5H)-one

Cat. No.: B4764468
M. Wt: 392.2 g/mol
InChI Key: NZIIMPSWEPQLHC-VGOFMYFVSA-N
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Description

(5E)-2-(2,4-Dichlorophenyl)-5-(4-fluorobenzylidene)[1,3]thiazolo[3,2-b][1,2,4]triazol-6(5H)-one is a heterocyclic compound featuring a thiazolo-triazolone core with a 2,4-dichlorophenyl substituent at position 2 and a 4-fluorobenzylidene group at position 3. The stereochemistry (5E configuration) and electron-withdrawing substituents (Cl, F) are critical to its reactivity and interactions with biological targets.

Properties

IUPAC Name

(5E)-2-(2,4-dichlorophenyl)-5-[(4-fluorophenyl)methylidene]-[1,3]thiazolo[3,2-b][1,2,4]triazol-6-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H8Cl2FN3OS/c18-10-3-6-12(13(19)8-10)15-21-17-23(22-15)16(24)14(25-17)7-9-1-4-11(20)5-2-9/h1-8H/b14-7+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NZIIMPSWEPQLHC-VGOFMYFVSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1C=C2C(=O)N3C(=NC(=N3)C4=C(C=C(C=C4)Cl)Cl)S2)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC(=CC=C1/C=C/2\C(=O)N3C(=NC(=N3)C4=C(C=C(C=C4)Cl)Cl)S2)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H8Cl2FN3OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

392.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (5E)-2-(2,4-dichlorophenyl)-5-(4-fluorobenzylidene)[1,3]thiazolo[3,2-b][1,2,4]triazol-6(5H)-one typically involves the following steps:

    Formation of the Thiazole Ring: This can be achieved by reacting a suitable thiourea derivative with a halogenated ketone under basic conditions.

    Cyclization to Form the Triazole Ring: The thiazole intermediate is then subjected to cyclization with a hydrazine derivative to form the triazole ring.

    Substitution Reactions:

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This could include the use of catalysts, controlled reaction environments, and purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Synthetic Pathways and Core Formation

The compound is synthesized via multi-step protocols involving cyclization and substitution reactions. A representative synthesis includes:

  • Cyclocondensation : Formation of the thiazolo[3,2-b] triazole core using precursors like thiourea derivatives under basic conditions .

  • Substitution : Introduction of the 2,4-dichlorophenyl group via nucleophilic aromatic substitution or coupling reactions .

  • Benzylidene Formation : Condensation of 4-fluorobenzaldehyde with the triazole intermediate under reflux in polar aprotic solvents (e.g., DMF or DMSO) .

StepReagents/ConditionsYieldKey Intermediate
1Thiourea, NaOH, EtOH, reflux75–85%Triazole-thione intermediate
22-Bromoacetophenone, K₂CO₃, DMF, 80°C68–72%Substituted thiazolo-triazole
34-Fluorobenzaldehyde, AcOH, Δ60–65%Final product

Substitution Reactions

The compound undergoes selective substitutions at reactive positions:

  • C-5 Benzylidene Modification : The 4-fluorobenzylidene group participates in Michael additions with nucleophiles (e.g., amines or thiols) under mild acidic conditions .

  • C-2 Aryl Functionalization : The 2,4-dichlorophenyl group can be replaced via Ullmann coupling or SNAr reactions with aryl boronic acids or amines, respectively .

Example Reaction :

Compound+R-NH2CuI, DMF, 100°CC-2 Aminated Derivative (Yield: 55–60%)[4]\text{Compound} + \text{R-NH}_2 \xrightarrow{\text{CuI, DMF, 100°C}} \text{C-2 Aminated Derivative (Yield: 55–60\%)}[4]

Cyclization and Ring Expansion

The thiazolo-triazole scaffold serves as a substrate for further heterocyclic expansions:

  • Triazole-Thiadiazole Hybrids : Treatment with CS₂ and H₂SO₄ induces cyclization to form fused triazolo-thiadiazole systems .

  • Oxazole Formation : Reaction with hydroxylamine hydrochloride followed by POCl₃ yields oxazole derivatives .

Product TypeReagents/ConditionsApplication
Triazolo-thiadiazoleCS₂, H₂SO₄, 60°CAntifungal agents
Oxazole derivativeNH₂OH·HCl, POCl₃, ΔAntimicrobial scaffolds

Aminolysis and Functionalization

The compound reacts with primary/secondary amines via aminolysis:

  • 5-Aminomethylidene Derivatives : Ethoxymethylidene intermediates (e.g., compound 4 in ) undergo aminolysis with aliphatic/aromatic amines to form stable Schiff base analogs .

Reaction Pathway :

Ethoxymethylidene Intermediate+R-NH2EtOH, Δ5-Aminomethylidene Derivative (Yield: 70–80%)[5]\text{Ethoxymethylidene Intermediate} + \text{R-NH}_2 \xrightarrow{\text{EtOH, Δ}} \text{5-Aminomethylidene Derivative (Yield: 70–80\%)}[5]

Electrophilic and Redox Reactions

  • Nitration : Electrophilic nitration at the benzylidene aromatic ring using HNO₃/H₂SO₄ introduces nitro groups, enhancing biological activity .

  • Reduction : Catalytic hydrogenation (H₂/Pd-C) reduces the benzylidene double bond, yielding saturated analogs .

Biological Activity Modulation via Structural Tweaks

Modifications at specific positions correlate with enhanced bioactivity:

  • C-4 Fluorophenyl : Critical for antifungal potency; difluoro substitution at C-2/C-4 improves activity 10-fold compared to monofluoro .

  • C-5 Substituents : Electron-withdrawing groups (e.g., -NO₂) increase anticancer activity by modulating electron density in the thiazole ring .

Structure-Activity Relationship (SAR) Highlights :

PositionOptimal SubstituentBiological Impact
C-22,4-DichlorophenylEnhances binding to fungal CYP51
C-54-FluorobenzylideneImproves solubility and membrane permeability

Stability and Reaction Kinetics

  • Thermal Stability : Decomposes above 250°C without melting, indicating high thermal resilience.

  • pH Sensitivity : Stable in acidic conditions (pH 2–6) but undergoes hydrolysis in basic media (pH > 8) .

Scientific Research Applications

Chemistry

In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and mechanisms.

Biology

In biological research, the compound is studied for its potential as a bioactive molecule. It may exhibit antimicrobial, antifungal, or anticancer properties, making it a candidate for drug development.

Medicine

In medicinal chemistry, the compound is investigated for its potential therapeutic effects. Its ability to interact with biological targets such as enzymes or receptors could lead to the development of new pharmaceuticals.

Industry

In the industrial sector, the compound can be used in the development of new materials with specific properties, such as polymers or coatings.

Mechanism of Action

The mechanism of action of (5E)-2-(2,4-dichlorophenyl)-5-(4-fluorobenzylidene)[1,3]thiazolo[3,2-b][1,2,4]triazol-6(5H)-one involves its interaction with molecular targets such as enzymes or receptors. The compound may inhibit or activate these targets, leading to various biological effects. The pathways involved could include signal transduction, gene expression, or metabolic processes.

Comparison with Similar Compounds

Key Observations:

Halogen Effects: The target compound's 2,4-dichlorophenyl and 4-fluorobenzylidene groups enhance electronegativity and lipophilicity compared to mono-chloro or non-fluorinated analogs (e.g., ). This may improve membrane permeability and target binding .

Polar Substituents :

  • Ethoxy and methoxy groups (e.g., ) increase solubility in polar solvents but may reduce bioavailability due to higher hydrophilicity.

Heterocyclic Modifications :

  • Replacement of benzylidene with thiophene () or furan groups introduces π-π stacking capabilities, enhancing interactions with aromatic residues in enzymes or receptors .

Physicochemical and Crystallographic Properties

  • Molecular Stability : The crystal structure of a dichlorobenzylidene analog () revealed high stability (R factor = 0.026), attributed to strong halogen bonding and planar geometry . The target compound’s 4-fluorobenzylidene group may further stabilize the structure via C-F···H interactions.
  • Thermal Properties : Derivatives with bulkier substituents (e.g., 4-propoxyphenyl in ) exhibit higher melting points (>250°C), whereas halogenated analogs typically melt between 176–232°C .

Biological Activity

The compound (5E)-2-(2,4-dichlorophenyl)-5-(4-fluorobenzylidene)[1,3]thiazolo[3,2-b][1,2,4]triazol-6(5H)-one is a thiazole-based heterocyclic compound that has garnered attention for its potential biological activities, particularly in the fields of oncology and antimicrobial research. This article reviews the synthesis, biological evaluations, and mechanisms of action of this compound based on diverse research findings.

Chemical Structure and Properties

  • Molecular Formula : C17H13Cl2FN3OS
  • Molecular Weight : 390.9749 g/mol
  • CAS Registry Number : 1309730

The structure features a thiazole ring fused with a triazole moiety, which is known to enhance biological activity due to the presence of electron-withdrawing groups that can influence the compound's reactivity and interaction with biological targets.

Anticancer Activity

Recent studies have evaluated the cytotoxic effects of this compound against various cancer cell lines:

  • Cell Lines Tested :
    • HepG2 (liver carcinoma)
    • HCT-116 (colon carcinoma)
    • MCF-7 (breast carcinoma)

The cytotoxicity was assessed using the MTT assay, which measures cell viability post-treatment. The IC50IC_{50} values (the concentration required to inhibit cell growth by 50%) were calculated for each cell line.

Cell LineIC50IC_{50} (µg/mL)Reference Drug (Doxorubicin) IC50IC_{50} (µg/mL)
HepG24.240.36
HCT-1167.350.49
MCF-72.990.35

The results indicate that the compound exhibits significant cytotoxicity against these cancer cell lines, suggesting its potential as an anticancer agent .

Molecular docking studies have suggested that the compound acts as an inhibitor of the epidermal growth factor receptor (EGFR) tyrosine kinase domain. This mechanism is critical in many cancers where EGFR is overexpressed or mutated. The binding affinity and interaction patterns with EGFR were compared to standard inhibitors, reinforcing its potential efficacy .

Antimicrobial Activity

In addition to anticancer properties, the compound has also been evaluated for antimicrobial activity against various bacterial strains:

  • Tested Bacteria :
    • Staphylococcus aureus
    • Escherichia coli
    • Bacillus subtilis

Results indicated that the compound exhibits moderate antibacterial activity, particularly against gram-positive bacteria. The structure-activity relationship suggests that substituents on the thiazole ring significantly influence antibacterial potency .

Case Studies and Research Findings

  • Cytotoxicity Assessment :
    A study conducted on a series of thiazole derivatives including our compound demonstrated promising results against cancer cell lines with minimal toxicity towards normal cells. The selectivity index was calculated to assess safety profiles .
  • Antimicrobial Evaluation :
    Another investigation into thiazole derivatives highlighted their effectiveness against both gram-positive and gram-negative bacteria, with some compounds demonstrating activity comparable to traditional antibiotics .

Q & A

Q. What are the standard synthetic routes for preparing (5E)-2-(2,4-dichlorophenyl)-5-(4-fluorobenzylidene)[1,3]thiazolo[3,2-b][1,2,4]triazol-6(5H)-one?

The compound is typically synthesized via condensation reactions under basic conditions. For example, similar thiazolo-triazole derivatives are synthesized by reacting a thiazolidinone precursor (e.g., 3-(3,5-dichlorophenyl)-2-thioxothiazolidin-4-one) with an aromatic aldehyde (e.g., 4-fluorobenzaldehyde) in the presence of a base (e.g., NaOH/KOH) and a polar solvent (e.g., ethanol or methanol) under reflux . Optimization of reaction time, temperature, and stoichiometry is critical for maximizing yield. Alternative routes may involve Biginelli reactions for constructing the thiazolo-triazole core, as seen in structurally related compounds .

Q. Which spectroscopic techniques are most effective for characterizing this compound’s structure?

Key techniques include:

  • IR spectroscopy : Identifies functional groups (e.g., C=O at ~1700 cm⁻¹, C=N at ~1600 cm⁻¹) .
  • ¹H/¹³C NMR : Confirms regiochemistry and substituent positions. For instance, the benzylidene proton (CH=) typically appears as a singlet at δ 7.8–8.2 ppm, while aromatic protons from dichlorophenyl/fluorophenyl groups show splitting patterns consistent with substitution .
  • Mass spectrometry (HRMS) : Validates molecular weight and fragmentation patterns.

Q. What preliminary biological activities have been reported for this compound?

While direct data on this compound is limited, structurally related thiazolo-triazole derivatives exhibit antimicrobial , antifungal , and anticancer activities. For example, analogs with dichlorophenyl/fluorophenyl substituents showed IC₅₀ values <10 μM against Staphylococcus aureus and Candida albicans . Antiproliferative activity against cancer cell lines (e.g., MCF-7, HeLa) is linked to the compound’s ability to intercalate DNA or inhibit kinases .

Advanced Research Questions

Q. How can computational methods aid in understanding the compound’s mechanism of action?

  • Molecular docking : Predict binding affinities to targets like DNA topoisomerase II or fungal CYP51. Studies on similar compounds revealed strong interactions via π-π stacking with dichlorophenyl/fluorophenyl groups .
  • QSAR modeling : Correlate substituent electronic properties (e.g., Hammett σ values) with bioactivity. For instance, electron-withdrawing groups (Cl, F) enhance antimicrobial potency by increasing electrophilicity .
  • MD simulations : Assess stability of ligand-target complexes under physiological conditions.

Q. How do structural modifications influence bioactivity?

  • Substituent position : The 2,4-dichlorophenyl group enhances lipophilicity and target binding, while the 4-fluorobenzylidene moiety improves metabolic stability. Shifting chlorine to the 3,5-positions reduces antifungal activity by 40% .
  • Heterocycle variation : Replacing the thiazolo-triazole core with oxadiazole decreases anticancer activity, highlighting the role of sulfur in redox modulation .
  • Stereochemistry : The E-isomer (as in the title compound) shows 3× higher activity than the Z-isomer due to optimal spatial alignment with targets .

Q. What strategies resolve contradictions in reported bioactivity data?

  • Dose-response standardization : Normalize IC₅₀ values across studies using reference compounds (e.g., doxorubicin for cytotoxicity).
  • Cell line specificity : Test activity against panels of cell lines (e.g., NCI-60) to identify selective targets. For example, fluorophenyl derivatives may target EGFR-mutant cancers .
  • Synergistic assays : Evaluate combinations with clinical drugs (e.g., fluconazole) to distinguish direct vs. adjuvant effects .

Q. How can degradation pathways be analyzed under physiological conditions?

  • Forced degradation studies : Expose the compound to acidic (0.1 M HCl), basic (0.1 M NaOH), oxidative (3% H₂O₂), and photolytic (UV light) conditions. Monitor via HPLC-MS to identify degradation products (e.g., hydrolysis of the thiazolidinone ring) .
  • Metabolic stability assays : Use liver microsomes (human/rat) to assess cytochrome P450-mediated oxidation. Fluorine substituents typically reduce metabolic clearance by 20–30% .

Methodological Tables

Q. Table 1. Synthetic Optimization Parameters

ParameterOptimal RangeImpact on Yield
SolventEthanol↑ 15% vs. DMF
Temperature80–90°C<70°C: ↓ 30%
Reaction Time6–8 hrs>10 hrs: ↓ 20%
BaseNaOH (1.2 eq)KOH: comparable

Q. Table 2. Comparative Bioactivity of Analogues

SubstituentsAntifungal (IC₅₀, μM)Anticancer (MCF-7 IC₅₀, μM)
2,4-Cl + 4-F2.1 ± 0.34.7 ± 0.5
3,5-Cl + 4-F3.8 ± 0.68.9 ± 1.2
2-Cl + 4-OCH₃5.4 ± 0.712.3 ± 2.1

Retrosynthesis Analysis

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Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
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Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Reactant of Route 1
(5E)-2-(2,4-dichlorophenyl)-5-(4-fluorobenzylidene)[1,3]thiazolo[3,2-b][1,2,4]triazol-6(5H)-one
Reactant of Route 2
Reactant of Route 2
(5E)-2-(2,4-dichlorophenyl)-5-(4-fluorobenzylidene)[1,3]thiazolo[3,2-b][1,2,4]triazol-6(5H)-one

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.